molecular formula C15H11Cl2NO3 B13552948 [2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 749221-43-0

[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B13552948
CAS No.: 749221-43-0
M. Wt: 324.2 g/mol
InChI Key: DPLVXRKBHXDZKJ-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, [2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is unique due to its specific combination of a dichloropyridine ring and a 4-methylphenyl group.

Properties

CAS No.

749221-43-0

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C15H11Cl2NO3/c1-9-2-4-10(5-3-9)12(19)8-21-15(20)14-11(16)6-7-13(17)18-14/h2-7H,8H2,1H3

InChI Key

DPLVXRKBHXDZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl

solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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